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Compound of Interest

Compound Name: lohexol

Cat. No.: B1672079

Technical Support Center: lohexol Gradient
Protocols

This guide provides troubleshooting advice and frequently asked questions for researchers
encountering red blood cell (RBC) contamination during cell separation using lohexol
gradients.

Frequently Asked Questions (FAQSs)

Q1: Why is my mononuclear cell layer contaminated
with red blood cells after lohexol gradient
centrifugation?

Red blood cell contamination can occur for several reasons, often related to the sample quality,

temperature, or centrifugation technique. Here are the most common causes:

e Old Blood Samples: Blood processed more than 24 hours after collection may result in RBC
and granulocyte contamination because the density of these cells changes over time.[1][2]

For optimal results, blood should be processed as soon as possible, ideally within 2-6 hours
of the draw.

 Incorrect Temperatures: The procedure is optimized for a temperature range of 18-26 °C. If
the blood sample or the lohexol gradient solution is too cold or too warm, it can lead to poor
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separation and RBC contamination. A gradient solution stored at 2—8 °C may require several
hours to reach room temperature.

o Centrifuge Settings: Abrupt deceleration can disturb the carefully formed layers. It is crucial
to use the centrifuge without the brake engaged.[1]

o Improper Sample Layering: While precise layering is not strictly required, excessive mixing of
the blood sample with the lohexol gradient before centrifugation can lead to contamination.

o Sample Characteristics: Blood from patients with certain health conditions, such as liver
disease, may inherently separate poorly on density gradients.[1]

Q2: How can | prevent RBC contamination before it
happens?

Proactive measures are the most effective way to ensure a pure cell population.
e Use Fresh Samples: Process blood as soon as possible after collection.

o Control Temperature: Ensure both the blood sample and the lohexol gradient medium are at
room temperature (18-20°C) before starting.

¢ Dilute the Blood: Diluting the blood sample 1:1 with a balanced salt solution is recommended
to reduce cell density, which helps prevent lymphocytes from being trapped by RBC
aggregates.

e Check Centrifuge Settings: Confirm that the centrifuge's brake is turned off.

o Optimize Sample Handling: After layering the blood, proceed to centrifugation immediately to
prevent RBCs from settling and mixing with the gradient.

Troubleshooting: Post-Centrifugation RBC Removal

If you have already performed the gradient separation and have significant RBC contamination,
several methods are available to purify your mononuclear cell sample.

Workflow for Handling RBC Contamination
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The following diagram illustrates the decision-making process and workflow when dealing with
RBC contamination after the initial density gradient separation.
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Caption: Experimental workflow for cell isolation and RBC removal.

Q3: Which method should | use to remove RBCs?

The best method depends on your downstream application, cell type of interest, and the level

of contamination. The most common techniques are RBC lysis, aggregation with

sedimentation, and immunomagnetic depletion.
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Experimental Protocols
Protocol 1: Ammonium Chloride (NH4ClI) Lysis

This protocol uses a buffered ammonium chloride solution to lyse contaminating RBCs after the
mononuclear cell pellet has been collected and washed once.

Reagents:

e 10X Lysis Stock Solution:

[¢]

8.02 g NH4Cl (Ammonium Chloride)

[¢]

0.84 g NaHCOs (Sodium Bicarbonate)

[e]

0.37 g EDTA (Disodium)

o

Add Millipore water to a final volume of 100 mL. Store at 4°C.[8]

e 1X Working Solution:

o Dilute 10 mL of 10X stock with 90 mL of sterile water before use.[8]

Methodology:

Start with the cell pellet containing mononuclear cells and contaminating RBCs.
o Resuspend the pellet in 3-5 mL of cold 1X RBC Lysis Buffer.

e Incubate for 5-10 minutes at room temperature.[4][8] Monitor the solution; it should turn from
cloudy red to a clearer, more translucent red as lysis proceeds.[4] Do not exceed 15 minutes,
as this can harm the leukocyte population.[4][8]

o Stop the lysis reaction by adding 20-30 mL of a wash buffer (like PBS or Hanks' Balanced
Salt Solution).

o Centrifuge immediately at 400-500 x g for 5 minutes at room temperature.[8]
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o Carefully decant the supernatant, which contains hemoglobin and RBC debris. The
remaining white/light pink pellet is your purified mononuclear cell population.

e Wash the pellet one more time with your desired buffer or media before proceeding to cell
counting.

Protocol 2: Erythrocyte Aggregation & Sedimentation

This protocol is based on the use of a commercial reagent like HetaSep™.
Reagents:

e HetaSep™ Solution

o Appropriate cell culture medium or buffer (e.g., PBS with 2% FBS)
Methodology:

e Resuspend the contaminated cell pellet in your desired buffer.

e Add one part HetaSep™ solution to five parts of the cell suspension.[6]
o Mix well by gentle inversion or pipetting.

 Incubate the tube at a 45° angle or vertically at room temperature and allow the aggregated
RBCs to sediment by gravity for 10-15 minutes, or until the RBC sediment is approximately
50% of the total volume.[6]

 Alternatively, accelerate sedimentation by centrifuging at 50 x g for 5 minutes with the brake
off.[6]

o Carefully collect the upper, leukocyte-enriched supernatant without disturbing the
sedimented RBC layer.[6]

o Wash the collected cells in the appropriate buffer to remove the aggregation agent. The cells
are now ready for downstream use.

Advanced Troubleshooting Guide
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Use this decision tree to diagnose the potential source of your RBC contamination issue.

Problem:
High RBC Contamination

Was the blood sample
older than 24 hours?

Were sample and gradient

Cause: Altered cell density in old blood.
at room temp (18-20°C)?

Solution: Use fresh blood (<6 hours).

Was the centrifuge

Cause: Incorrect density separation.
brake turned OFF? Solution: Equilibrate all reagents and samples to RT.

Was the blood diluted

Cause: Layer disruption during deceleration.
1:1 before layering?

Solution: Always disable the centrifuge brake.

Cause: High cell density trapping MNCs. ) [Contamlnatlon may be due to harvesting technique oj
d.

Solution: Ensure proper dilution of whole bloo [PECEIEIEE] R [EHeiies: R GERESii
) and consider post-separation cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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